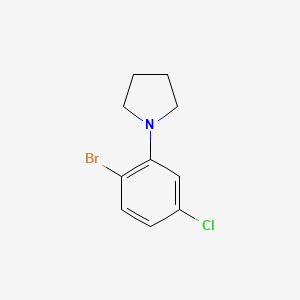

1-(2-Bromo-5-chlorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABHJXWLFBZGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682142 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-93-9 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)pyrrolidine: A Key Building Block in Modern Drug Discovery

Senior Application Scientist Note: Initial searches for the compound 1-(2-Bromo-5-chlorophenyl)pyrrolidine did not yield a specific CAS number or associated technical data. However, a closely related and commercially available isomer, 1-(5-Bromo-2-chlorophenyl)pyrrolidine (CAS: 1261959-78-7) , was identified. This guide will focus on this confirmed chemical entity, providing comprehensive technical information relevant to researchers, scientists, and drug development professionals. It is plausible that the initial query contained a minor misnomer in the chemical name, as isomeric confusion is a common challenge in chemical research.

Introduction

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a halogenated aromatic amine that has gained significant traction in medicinal chemistry, particularly as a versatile building block in the synthesis of targeted protein degraders.[1] Its structure, featuring a pyrrolidine ring attached to a dichlorobromophenyl moiety, offers multiple points for synthetic modification, making it a valuable scaffold for creating libraries of complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, and its burgeoning applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational for its application in synthesis and drug design. The key properties of 1-(5-Bromo-2-chlorophenyl)pyrrolidine are summarized below.

| Property | Value |

| CAS Number | 1261959-78-7[1] |

| Molecular Formula | C₁₀H₁₁BrClN[1] |

| Molecular Weight | 260.6 g/mol [1] |

| Purity | ≥97% (typically available)[1] |

| Storage | Room temperature[1] |

Synthesis and Mechanistic Insights

The synthesis of 1-arylpyrrolidines, such as 1-(5-Bromo-2-chlorophenyl)pyrrolidine, is most effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2][3] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, offering a broad substrate scope and functional group tolerance, which is a significant advantage over traditional methods.[2]

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination. The ligand plays a crucial role in the catalytic cycle by stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine

This protocol outlines a general and reliable method for the synthesis of the title compound, adapted from established Buchwald-Hartwig amination procedures.

Materials:

-

1-Bromo-4-chloro-2-fluorobenzene (starting aryl halide)

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precatalyst

-

A suitable phosphine ligand (e.g., RuPhos, XPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

-

Anhydrous toluene or dioxane as the solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precatalyst and the phosphine ligand in anhydrous toluene. Stir the mixture for several minutes to allow for the formation of the active catalyst.

-

Addition of Reagents: To the flask, add the aryl halide (1-bromo-4-chloro-2-fluorobenzene), pyrrolidine, and the base.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

Logical Workflow for Synthesis

Caption: The role of 1-(5-Bromo-2-chlorophenyl)pyrrolidine as a core scaffold in PROTAC synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Bromo-2-chlorophenyl)pyrrolidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

First Aid:

-

In case of skin contact: Wash off immediately with soap and plenty of water. [4] * In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [4] * If inhaled: Move to fresh air. [4] * If swallowed: Do NOT induce vomiting. Call a physician immediately. [4]

-

Conclusion

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a key chemical intermediate with significant potential in modern medicinal chemistry. Its utility as a building block for targeted protein degraders places it at the forefront of innovative drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering valuable insights for researchers and scientists working to develop the next generation of therapeutics.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Eady, J. J. (1995). Physicochemical properties and pharmacodynamics of desflurane. Anaesthesia, 50 Suppl, 3–8.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.

- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1754–1760.

-

Merck Millipore. (n.d.). Degrader Building Blocks for Targeted Protein Degradation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

-

SpectraBase. (n.d.). Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-5-chlorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 1-(2-Bromo-5-chlorophenyl)pyrrolidine. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from structurally related analogs and established analytical methodologies to offer a robust predictive profile and a detailed framework for its empirical characterization. This guide is intended to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical protocols necessary for the synthesis, purification, and detailed analysis of this compound, thereby facilitating its evaluation as a potential scaffold in drug development programs.

Introduction: The Rationale for Investigation

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutics. The specific substitution pattern of a 2-bromo-5-chlorophenyl group on the pyrrolidine nitrogen introduces a unique combination of steric and electronic features, including halogen bonding potential, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of 1-(2-Bromo-5-chlorophenyl)pyrrolidine is a critical first step in exploring its potential as a lead compound or a versatile building block in drug discovery.

This guide provides a detailed roadmap for the synthesis and comprehensive physicochemical characterization of this compound. It is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring a thorough and reliable investigation.

Predicted Physicochemical Properties

In the absence of experimental data for 1-(2-Bromo-5-chlorophenyl)pyrrolidine, the following properties are predicted based on the analysis of structurally similar compounds, such as 2-(2-bromo-5-chlorophenyl)pyrrolidine and other halogenated phenylpyrrolidines.[2][3][4][5] It is imperative that these predicted values are confirmed through empirical testing as outlined in the subsequent sections.

| Property | Predicted Value/Range | Rationale for Prediction and Importance in Drug Discovery |

| Molecular Formula | C₁₀H₁₁BrClN | Based on the chemical structure. |

| Molecular Weight | 260.56 g/mol | Calculated from the molecular formula.[5] A key parameter for many analytical techniques and for understanding stoichiometry. |

| Physical State | Likely a solid at room temperature | Aromatic compounds of this molecular weight are typically solids. |

| Melting Point | 60-90 °C | Estimated based on related substituted phenylpyrrolidines. A sharp melting point is a primary indicator of purity. |

| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for such structures. |

| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane) | The hydrophobic phenyl and bromo/chloro substituents suggest poor aqueous solubility, a critical factor for bioavailability.[6] |

| pKa (of the pyrrolidine nitrogen) | 4-6 | The electron-withdrawing nature of the substituted phenyl ring is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. |

| LogP (Octanol-Water Partition Coefficient) | 3.0 - 4.0 | The lipophilicity is predicted to be in a range often associated with good membrane permeability. |

Synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine: A Proposed Pathway

The synthesis of 1-arylpyrrolidines can be achieved through several established methods. A common and effective approach is the nucleophilic aromatic substitution (SNA) of an activated aryl halide with pyrrolidine.[7]

Proposed Synthetic Route

A plausible synthetic route involves the reaction of 1-bromo-2-fluoro-4-chlorobenzene with pyrrolidine. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, especially when activated by other electron-withdrawing groups on the aromatic ring.

Caption: Proposed synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-fluoro-4-chlorobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-bromo-2-fluoro-4-chlorobenzene (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Physicochemical Characterization: A Step-by-Step Guide

The following sections detail the experimental protocols for determining the key physicochemical properties of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Protocol:

-

Finely powder a small amount of the purified solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially, then slow to 1-2 °C/minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in biological systems.

Protocol (Thermodynamic Solubility):

-

Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, dichloromethane, DMSO).

-

To do this, add an excess of the solid compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to obtain the chemical shifts (δ), coupling constants (J), and integration values for the proton signals, and the chemical shifts for the carbon signals.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C aromatic, C-N, C-Br, C-Cl).

Principle: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a mass spectrometer or inject it through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Interpretation and Expected Results

-

NMR: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the 2-bromo-5-chlorophenyl ring, as well as signals in the aliphatic region for the pyrrolidine protons. The ¹³C NMR will show distinct signals for each unique carbon atom.

-

FTIR: The IR spectrum should display characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹). The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹).

-

MS: The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (isotopic pattern for Br and Cl will be observable). Fragmentation patterns can provide further structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 1-(2-Bromo-5-chlorophenyl)pyrrolidine. The detailed experimental protocols and the underlying scientific principles are presented to enable researchers to synthesize and thoroughly characterize this novel compound. The empirical determination of these properties is a crucial step in unlocking the potential of this molecule in the realm of drug discovery and development.

References

-

Chemical Communications (RSC Publishing). (n.d.). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

AA Blocks. (n.d.). 1260877-91-5 | 2-(2-bromo-5-chlorophenyl)pyrrolidine. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. Retrieved from [Link]

-

ACS Publications. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 1-(3-Bromo-5-chlorophenyl)pyrrolidine, min 97%, 1 gram. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 1-(5-Bromo-2-chlorophenyl)pyrrolidine, min 97%, 1 gram. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrrolidine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-chlorophenyl)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

-

PubMed. (2000). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. aablocks.com [aablocks.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2-bromo-5-chlorophenyl)pyrrolidine, a substituted arylpyrrolidine with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. The primary focus of this document is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Alternative synthetic strategies, such as nucleophilic aromatic substitution (SNAr), are also briefly discussed to provide a complete scientific context. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this and related compounds.

Introduction and Strategic Overview

The pyrrolidine moiety is a ubiquitous structural motif found in a vast array of natural products and pharmaceutical drugs, valued for its conformational rigidity and ability to engage in specific molecular interactions.[1][2] When appended to a substituted aromatic ring, such as the 2-bromo-5-chlorophenyl group, the resulting molecule becomes a versatile building block for creating complex molecular architectures. The synthesis of 1-(2-bromo-5-chlorophenyl)pyrrolidine centers on the formation of a C-N bond between the aromatic ring and the nitrogen atom of the pyrrolidine ring.

The primary challenge in this synthesis is the inherent difficulty of forming aryl C-N bonds using classical methods, which often require harsh conditions and have limited substrate scope.[3] Modern organometallic chemistry, however, offers a powerful solution. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for this transformation, offering mild reaction conditions, broad functional group tolerance, and high efficiency.[4]

This guide will focus on the Buchwald-Hartwig approach as the core synthetic strategy due to its superior reliability and applicability.

Primary Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to form a C-N bond between an aryl halide (or triflate) and an amine.[3][4] The reaction has revolutionized synthetic organic chemistry and is widely employed in the pharmaceutical industry.[4]

The general reaction for the synthesis of 1-(2-bromo-5-chlorophenyl)pyrrolidine is as follows:

Caption: General scheme for Buchwald-Hartwig amination.

Mechanistic Rationale

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The catalytic cycle proceeds through three fundamental steps:[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-5-chloro-iodobenzene). The reaction preferentially occurs at the most labile C-X bond (C-I > C-Br > C-Cl), forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality of Experimental Choices

-

Choice of Aryl Halide: The starting material must be carefully selected. A di- or tri-halogenated benzene is required. For instance, 1,2-dibromo-4-chlorobenzene or 2-bromo-5-chloroiodobenzene would be suitable precursors. The oxidative addition step is kinetically favored at the most reactive halogen site, providing regioselectivity.

-

Catalyst System (Palladium Precursor & Ligand): The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is crucial.[7] Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) are essential.[4][6] These ligands stabilize the palladium intermediates, prevent catalyst decomposition, and facilitate the critical reductive elimination step.[4]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like lithium hexamethyldisilazide (LHMDS) or cesium carbonate can also be effective.[6]

-

Solvent: The reaction must be conducted under anhydrous conditions in an aprotic solvent, such as toluene or dioxane, to prevent quenching of the highly reactive organometallic intermediates.[6]

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation, Nucleophilic Aromatic Substitution (SNAr) is another potential route for forming C-N bonds.[8] However, this pathway has stringent requirements.

For an SNAr reaction to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (e.g., -F, -Cl).[8] A synthesis of a related compound, 1-(2-bromo-4-nitrophenyl)pyrrolidine, proceeds by reacting 1-bromo-2-fluoro-5-nitrobenzene with pyrrolidine, where the nitro group activates the ring for nucleophilic attack and the fluoride ion serves as the leaving group.[9]

For the synthesis of 1-(2-bromo-5-chlorophenyl)pyrrolidine, this pathway is less direct as the phenyl ring lacks the necessary activating groups. It would require a multi-step sequence involving introduction of a nitro group, the SNAr reaction, and subsequent removal of the nitro group, making it less efficient than the single-step Buchwald-Hartwig amination.

Experimental Protocols & Data

Detailed Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure based on established methodologies for palladium-catalyzed C-N coupling reactions.[7]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. The reagents are hazardous, and the reaction is run under an inert atmosphere.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow diagram.

-

Procedure:

-

To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd), the phosphine ligand (e.g., XPhos, 2-4 mol %), and sodium tert-butoxide (1.2-1.5 equiv).

-

Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

-

Under a positive pressure of argon, add the aryl halide (e.g., 1,2-dibromo-4-chlorobenzene, 1.0 equiv) and anhydrous toluene.

-

Add pyrrolidine (1.1-1.2 equiv) via syringe.

-

Place the sealed reaction tube in a preheated oil bath at 80-110 °C and stir vigorously.

-

Monitor the reaction's progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Cool the reaction mixture to room temperature and quench by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the pure 1-(2-bromo-5-chlorophenyl)pyrrolidine.

-

Representative Data

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination based on analogous transformations in the literature. Actual yields may vary depending on the precise substrate, ligand, and reaction scale.

| Parameter | Condition | Rationale / Reference |

| Aryl Halide | 1,2-Dibromo-4-chlorobenzene | Provides the required aromatic core. [N/A] |

| Amine | Pyrrolidine | The nucleophile for C-N bond formation.[1] |

| Pd Precatalyst | Pd₂(dba)₃ (1 mol %) | Common and effective Pd(0) source.[7] |

| Ligand | XPhos (2 mol %) | Bulky, electron-rich ligand for efficient coupling.[4] |

| Base | NaOt-Bu (1.2 equiv) | Strong, non-nucleophilic base for amine deprotonation.[6] |

| Solvent | Toluene | Anhydrous, aprotic solvent.[7] |

| Temperature | 100 °C | Provides thermal energy to overcome activation barriers.[6] |

| Typical Yield | 75-95% | Expected range for efficient Buchwald-Hartwig reactions.[4] |

Conclusion

The synthesis of 1-(2-bromo-5-chlorophenyl)pyrrolidine is most effectively and reliably achieved through the palladium-catalyzed Buchwald-Hartwig amination. This method offers high yields, mild conditions, and excellent functional group tolerance, making it superior to classical approaches or less direct SNAr pathways. By carefully selecting the catalyst system, base, and reaction conditions, researchers can readily access this valuable chemical intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis of this and other N-aryl pyrrolidine derivatives, facilitating further research and development in medicinal chemistry and materials science.

References

-

Wikipedia. Buchwald–Hartwig amination . Wikipedia. [3]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination . Chemistry LibreTexts. [5]

-

Grokipedia. Buchwald–Hartwig amination . Grokipedia. [4]

-

BenchChem. 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one . BenchChem. [8]

-

Wolfe, J. P., et al. An extension of this methodology to allow for the use of vinyl bromides as the second coupling partner would allow for the synthesis of an even broader array of compounds . PMC, National Institutes of Health. [7]

-

BenchChem. An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine . BenchChem.

-

ChemicalBook. 5-BROMO-2-CHLOROTOLUENE synthesis . ChemicalBook. [10]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . J&K Scientific. [6]

-

Wikipedia. Pyrrolidine . Wikipedia. [1]

-

ChemicalBook. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis . ChemicalBook. [9]

-

Wychem. 2-Bromo-5-chlorotoluene . Wychem. [11]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [2]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 10. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Bromo-5-chlorotoluene | Call Wychem 01440 820338 [wychem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Bromo-5-chlorophenyl)pyrrolidine

This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of 1-(2-Bromo-5-chlorophenyl)pyrrolidine, a substituted N-arylpyrrolidine of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of stereochemistry, conformational analysis, and synthetic methodology to provide a robust predictive framework. We will delve into its probable synthetic routes and employ foundational concepts to analyze its structural and conformational characteristics.

Introduction: The Significance of N-Arylpyrrolidines

The N-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, can adopt various non-planar conformations that significantly influence the overall three-dimensional shape of a molecule. This, in turn, dictates its interaction with biological targets. The nature and position of substituents on both the phenyl and pyrrolidine rings play a crucial role in determining the preferred conformation and, consequently, the pharmacological profile. Understanding the conformational landscape of molecules like 1-(2-Bromo-5-chlorophenyl)pyrrolidine is therefore paramount for rational drug design and development.

Synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine

While a specific documented synthesis for 1-(2-Bromo-5-chlorophenyl)pyrrolidine is not readily found in the literature, its synthesis can be confidently approached through established methods for the formation of N-aryl bonds. Two primary retrosynthetic disconnections are considered: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A highly versatile and widely adopted method for the synthesis of N-arylpyrrolidines is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a reliable route to form the C-N bond between an aryl halide and an amine.

Reaction Scheme:

Caption: Proposed synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine via Buchwald-Hartwig amination.

Detailed Protocol:

-

Reactant Selection: The key starting material is a di-halogenated benzene. 1-Bromo-4-chloro-2-iodobenzene would be an ideal substrate, as the C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Br or C-Cl bonds. Alternatively, 1,2-dibromo-4-chlorobenzene could be used, with the potential for competing reactions.

-

Catalyst System: A typical catalyst system would involve a palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand like XPhos or RuPhos.[4] These ligands are crucial for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the pyrrolidine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly employed. Anhydrous, aprotic solvents such as toluene or dioxane are suitable reaction media.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst. Temperatures may range from 80 to 110 °C, and reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography on silica gel.

Molecular Structure and Conformational Analysis

The molecular structure of 1-(2-Bromo-5-chlorophenyl)pyrrolidine is characterized by two key conformational features: the puckering of the pyrrolidine ring and the rotation around the N-C(aryl) bond.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts puckered conformations. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms.[5]

-

Envelope Conformation: Four of the ring atoms are coplanar, with the fifth atom out of the plane.

-

Twist Conformation: Two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

The energy barrier between these conformations is low, and the ring is often in a state of rapid interconversion at room temperature. The presence of substituents significantly influences the conformational equilibrium, often favoring a conformation that minimizes steric interactions.

Rotation around the N-C(aryl) Bond

The bond between the pyrrolidine nitrogen and the phenyl ring is a single bond, and rotation around this bond is possible. However, the presence of the ortho-bromo substituent on the phenyl ring introduces a significant steric barrier to free rotation. This restricted rotation leads to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The relative orientation of the pyrrolidine ring and the substituted phenyl ring will be a key determinant of the molecule's overall shape.

Predicted Conformational Preferences

For 1-(2-Bromo-5-chlorophenyl)pyrrolidine, the interplay of steric and electronic effects of the substituents will dictate the preferred conformation.

-

Influence of the 2-Bromo Substituent: The bulky bromo group at the ortho position of the phenyl ring will sterically clash with the protons on the C2 and C5 positions of the pyrrolidine ring. This will likely force the phenyl ring to adopt a twisted orientation relative to the mean plane of the pyrrolidine ring to minimize these van der Waals repulsions.

-

Pyrrolidine Pucker: The N-aryl group can be considered a bulky substituent on the pyrrolidine ring. To minimize steric interactions with the ortho-bromo group, the pyrrolidine ring is likely to adopt a conformation where the C2 and C5 atoms are puckered away from the phenyl ring. An envelope conformation with the nitrogen atom out of the plane of the four carbon atoms is a plausible low-energy state.

Caption: Factors influencing the conformation of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Experimental and Computational Methods for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough understanding of the conformational landscape of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6][7][8][9]

-

¹H NMR: The chemical shifts and coupling constants of the pyrrolidine protons are sensitive to their dihedral angles, which are in turn dependent on the ring pucker. Variable temperature NMR experiments can be used to study the dynamics of conformational interconversion.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide information about through-space proximities between protons. For example, NOEs between the ortho-proton of the phenyl ring and the C2/C5 protons of the pyrrolidine ring would provide evidence for the preferred rotational conformation.

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Technique | Parameter | Information Gained |

| ¹H NMR | Chemical Shifts | Electronic environment of protons, influenced by ring pucker and substituent effects. |

| ¹H NMR | Coupling Constants (³JHH) | Dihedral angles between vicinal protons, related to ring conformation via the Karplus equation. |

| NOESY/ROESY | NOE/ROE Intensities | Through-space distances between protons, revealing preferred rotational isomers and ring pucker. |

| ¹³C NMR | Chemical Shifts | Changes in carbon hybridization and steric compression due to conformational effects. |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state.[5][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides a static picture of the lowest energy conformation in the crystalline state.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational energy landscape of a molecule.[11][12][13]

-

Conformational Search: A systematic or random search of the conformational space can be performed to identify low-energy conformers.

-

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to optimize the geometries of the identified conformers and to calculate their relative energies. This allows for a prediction of the most stable conformations and the energy barriers between them.

Caption: Integrated workflow for the conformational analysis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Conclusion

The molecular structure and conformation of 1-(2-Bromo-5-chlorophenyl)pyrrolidine are governed by the intricate interplay of the pyrrolidine ring's inherent flexibility and the steric and electronic demands of the substituted phenyl ring. Based on established principles, a synthetic route via Buchwald-Hartwig amination is highly feasible. The conformational landscape is likely dominated by a puckered pyrrolidine ring and a twisted orientation of the N-aryl bond to alleviate steric hindrance from the ortho-bromo substituent. A comprehensive understanding of these structural nuances, achievable through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is critical for elucidating its potential as a scaffold in drug discovery and development. This guide provides a foundational framework for researchers to approach the synthesis and detailed structural characterization of this and related N-arylpyrrolidines.

References

-

1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (2007). Chemistry. [Link]

-

Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (n.d.). PubMed. [Link]

-

Barrier to conformational isomerism in an N-acetylpyrrolidine by total nuclear magnetic resonance line shape analysis and direct thermal equilibration. (1971). Journal of the American Chemical Society. [Link]

-

Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers in Chemistry. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. (2024). IUCrData. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. (n.d.). ACS Catalysis. [Link]

-

The results of the conformational analysis. (n.d.). ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Powder X-ray diffraction pattern of (1). (n.d.). ResearchGate. [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006). Journal of Molecular Structure. [Link]

-

The Aryl‐Pyrrolidine‐ tert ‐Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions. (2022). ResearchGate. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. [Link]

-

Conformational analysis of substituted pyrrolidones. (n.d.). Weizmann Institute of Science. [Link]

-

1-Phenylpyrrolidine. (n.d.). PubChem. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

-

Computational models for prediction of interactions with ABC-transporters. (n.d.). PubMed. [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018). ResearchGate. [Link]

-

Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond. (2025). Current Opinion in Structural Biology. [Link]

-

An Update on the Synthesis of Pyrrolo[6][9]benzodiazepines. (n.d.). MDPI. [Link]

-

Conformational preferences of alpha-substituted proline analogues. (2008). PubMed. [Link]

-

Influence of ionization on the conformational preferences of peptide models. Ramachandran surfaces of N-formyl-glycine amide and N-formyl-alanine amide radical cations. (2009). Journal of Computational Chemistry. [Link]

-

Conformational preferences and energetics of N–O heterolyses in aryl nitrenium ion precursors: ab initio and semiempirical molecular orbital calculations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Conformation and stereodynamics of 2,2′-disubstituted N,N′-diaryl ureas. (2008). Organic & Biomolecular Chemistry. [Link]

-

Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties. (2023). SCIRP. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 10. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational models for prediction of interactions with ABC-transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational modeling of protein-ligand interactions: From binding site identification to pose prediction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(2-Bromo-5-chlorophenyl)pyrrolidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromo-5-chlorophenyl)pyrrolidine. In the absence of extensive published empirical data for this specific molecule, this document outlines a robust framework for predicting and experimentally determining its solubility in common organic solvents. This approach is grounded in fundamental chemical principles and established laboratory protocols, ensuring scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition.[1][2] Among these properties, solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Low aqueous and organic solvent solubility can lead to erratic absorption, insufficient bioavailability, and difficulties in formulation, ultimately hindering clinical success.[1][3] Therefore, a thorough understanding and empirical determination of a compound's solubility, such as that of 1-(2-Bromo-5-chlorophenyl)pyrrolidine, is an indispensable early-stage activity in the drug development pipeline.[4][5]

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. The presence of a bromo and a chloro substituent on the phenyl ring significantly influences the molecule's physicochemical properties, including its solubility. This guide will first delve into a theoretical analysis of its expected solubility based on its molecular structure and then provide a detailed, field-proven methodology for its experimental determination.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the types of atoms and chemical bonds present.

Molecular Structure of 1-(2-Bromo-5-chlorophenyl)pyrrolidine:

-

Polar Moieties: The pyrrolidine ring contains a nitrogen atom, which is a hydrogen bond acceptor.[8] The presence of the nitrogen atom introduces a polar component to the molecule.

-

Nonpolar Moieties: The bromochlorophenyl group is largely nonpolar and hydrophobic. The pyrrolidine ring itself, apart from the nitrogen atom, consists of a hydrocarbon framework that contributes to its nonpolar character.

Predicted Solubility in Common Organic Solvents:

Based on its structure, 1-(2-Bromo-5-chlorophenyl)pyrrolidine is expected to be a sparingly soluble compound in highly polar solvents like water and more soluble in organic solvents of intermediate to low polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Moderate to High | The nonpolar hydrocarbon backbone of the pyrrolidine and the substituted phenyl ring should interact favorably with the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic phenyl ring of the solute can engage in π-π stacking interactions with the aromatic ring of toluene, enhancing solubility. |

| Dichloromethane | Polar Aprotic | High | Dichloromethane has a significant dipole moment and can interact with the polar C-N bond in the pyrrolidine ring, while its organic nature can accommodate the nonpolar parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent with a hydrogen bond accepting carbonyl group that can interact with the N-H of a secondary pyrrolidine (if present, though the name suggests a tertiary amine). The overall balance of polarity should allow for reasonable solubility. |

| Acetone | Polar Aprotic | Moderate | Similar to ethyl acetate, the polar carbonyl group of acetone can interact with the polar parts of the solute. |

| Isopropanol | Polar Protic | Low to Moderate | While isopropanol can act as a hydrogen bond donor and acceptor, the large nonpolar surface area of the solute may limit its solubility compared to less polar alcohols. |

| Methanol | Polar Protic | Low | Methanol is a highly polar, protic solvent. The strong hydrogen bonding network of methanol may be disrupted by the largely nonpolar solute, leading to lower solubility. |

| Water | Polar Protic | Very Low | The hydrophobic bromochlorophenyl group and the hydrocarbon portion of the pyrrolidine ring are expected to make the compound poorly soluble in water. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[9][10][11] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

-

1-(2-Bromo-5-chlorophenyl)pyrrolidine (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 1-(2-Bromo-5-chlorophenyl)pyrrolidine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved particles, centrifuge the vials.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Analysis:

-

Prepare a series of calibration standards of 1-(2-Bromo-5-chlorophenyl)pyrrolidine of known concentrations in the same solvent.

-

Dilute the filtered saturated solution to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV or LC-MS method.

-

Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points ensures that the measured solubility is the true thermodynamic solubility and not a transient kinetic value.

-

Mass Balance: For a rigorous study, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the results.

-

Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Solvent 1] | [Temp] | [Value ± SD] | [Value ± SD] |

| [Solvent 2] | [Temp] | [Value ± SD] | [Value ± SD] |

| ... | ... | ... | ... |

The results from this experimental investigation can then be compared with the initial theoretical predictions. Any significant deviations should be analyzed in the context of specific solute-solvent interactions that may not have been accounted for in the preliminary assessment.

Conclusion

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds?. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

PubChem. 2-(3-Bromo-5-chlorophenyl)pyrrolidine. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-(3-Bromo-5-chlorophenyl)pyrrolidine | C10H11BrClN | CID 83735489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. who.int [who.int]

- 12. downloads.regulations.gov [downloads.regulations.gov]

The Emergence of 1-(2-Bromo-5-chlorophenyl)pyrrolidine as a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-(2-Bromo-5-chlorophenyl)pyrrolidine Core

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery.[1][2] These molecular frameworks are capable of interacting with a variety of biological targets, providing a robust starting point for the development of novel therapeutics.[1] The 1-(2-bromo-5-chlorophenyl)pyrrolidine scaffold has emerged as a structure of significant interest, embodying the key attributes of a versatile building block. This guide provides a comprehensive technical overview of its synthesis, potential applications, and the strategic rationale for its use in medicinal chemistry programs.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous natural products and pharmacologically active agents.[3][4] Its inclusion in a molecular design can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and its three-dimensional structure can facilitate precise interactions with protein binding sites.[3] The phenyl ring, substituted with both bromo and chloro groups at the 2- and 5-positions respectively, offers two distinct and strategically valuable handles for synthetic diversification. This dual halogenation allows for selective and sequential modification, enabling the exploration of a broad chemical space around the core scaffold.

This guide will delve into the synthetic pathways to access this scaffold, explore its potential in generating diverse compound libraries, and discuss the structure-activity relationships that can be anticipated from its derivatives.

Synthetic Pathways and Methodologies

The synthesis of 1-(2-bromo-5-chlorophenyl)pyrrolidine, while not extensively detailed in publicly available literature, can be reliably achieved through established organic chemistry reactions. A primary and highly effective method is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages an activated aryl halide to react with pyrrolidine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible and efficient route involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with pyrrolidine. The fluorine atom at the 2-position, ortho to the bromine, provides strong activation for nucleophilic substitution.

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq).

-

Base Addition: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 eq), is added to the mixture to act as a scavenger for the hydrofluoric acid byproduct.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A similar reaction for the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine is heated to 100°C for 12 hours.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-(2-bromo-5-chlorophenyl)pyrrolidine.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate of reaction.

-

Base: The use of a non-nucleophilic base is crucial to prevent it from competing with pyrrolidine as the nucleophile. Potassium carbonate is a common and cost-effective choice.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the aryl halide.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine.

A Versatile Scaffold for Medicinal Chemistry

The true power of the 1-(2-bromo-5-chlorophenyl)pyrrolidine scaffold lies in its potential for diversification. The bromo and chloro substituents on the phenyl ring are not merely passive elements; they are reactive handles that open the door to a multitude of subsequent chemical transformations, a strategy often referred to as "scaffold hopping" in drug discovery.

Strategic Diversification through Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond, enabling a stepwise introduction of different substituents.

Potential Therapeutic Applications and Rationale

The pyrrolidine core and its derivatives have been implicated in a wide range of biological activities.[3][4] By leveraging the diversification potential of the 1-(2-bromo-5-chlorophenyl)pyrrolidine scaffold, medicinal chemists can explore a vast chemical space to target various diseases.

| Potential Therapeutic Area | Rationale and Key Modifications | Relevant Precedent |

| Oncology (Kinase Inhibitors) | The scaffold can be elaborated to target the ATP-binding site of various kinases. Suzuki or Buchwald-Hartwig coupling at the bromine position can introduce larger aromatic or heteroaromatic systems, a common feature in many kinase inhibitors. | Derivatives of 5-chlorobenzoxazole have shown potential as VEGFR-2 inhibitors.[6] The pyrrolidine moiety is also present in some kinase inhibitors. |

| Neuroscience (GPCR Ligands) | The pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. Functionalization of the phenyl ring can modulate selectivity and potency. | Pyrrolidine-containing compounds are precursors to drugs like Raclopride, which targets dopamine receptors.[7] |

| Infectious Diseases | Pyrrolidine-based compounds have demonstrated antimicrobial and antiviral activities. Diversification of the scaffold could lead to novel agents with improved efficacy and resistance profiles. | Pyrrolidine derivatives have been investigated for their antituberculosis activity.[3] |

| Inflammatory Diseases | The scaffold can be used to develop inhibitors of key inflammatory targets such as cyclooxygenase (COX) enzymes or cytokine signaling pathways. | Pyrrole and pyrrolidine analogs have been explored for their anti-inflammatory potential.[4] |

The following diagram illustrates the potential for diversification of the core scaffold.

Caption: Diversification strategy for the 1-(2-bromo-5-chlorophenyl)pyrrolidine scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 1-(2-bromo-5-chlorophenyl)pyrrolidine is not available, general principles can be inferred from related compound classes.

-

Pyrrolidine Ring: The stereochemistry of any substituents on the pyrrolidine ring will be critical for biological activity. Enantiomerically pure starting materials or chiral separations will likely be necessary to identify the more active isomer.

-

Phenyl Ring Substituents:

-

The nature of the substituent introduced at the 2-position (formerly bromine) will significantly impact target engagement. The size, electronics, and hydrogen bonding capacity of this group will need to be optimized.

-

Modification at the 5-position (chlorine) can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.

-

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be essential to unlock the full therapeutic potential of this scaffold.

Conclusion

The 1-(2-bromo-5-chlorophenyl)pyrrolidine scaffold represents a highly promising starting point for the development of new therapeutic agents. Its straightforward synthesis, coupled with the strategic placement of two distinct halogen atoms for selective functionalization, provides medicinal chemists with a powerful platform for generating diverse and novel compound libraries. The established pharmacological relevance of the pyrrolidine core further enhances the potential for discovering new drug candidates across a range of therapeutic areas. As drug discovery continues to seek out efficient pathways to novel chemical entities, the strategic application of privileged scaffolds like 1-(2-bromo-5-chlorophenyl)pyrrolidine will undoubtedly play a pivotal role.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.

- Benchchem.

- ChemicalBook. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis.

- Organic Chemistry Portal. Pyrrolidine synthesis.

- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- NIH. Privileged Scaffolds for Library Design and Drug Discovery.

- PMC. Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed.

- Scaffold Hopping in Drug Discovery.

- MDPI.

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

discovery and history of 1-(2-Bromo-5-chlorophenyl)pyrrolidine synthesis

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-chlorophenyl)pyrrolidine

Abstract

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a substituted aryl amine that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of halogen atoms on the phenyl ring provides multiple points for further functionalization, while the pyrrolidine moiety is a common scaffold in biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, with a focus on the underlying chemical principles, experimental design, and practical execution. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis of functionalized heterocyclic intermediates.

Introduction and Retrosynthetic Analysis

The pyrrolidine ring is a saturated five-membered heterocycle that is a core structural feature in a vast array of natural products and synthetic drugs.[1] Its incorporation into a molecular structure can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. The 2-bromo-5-chlorophenyl group, a di-halogenated aromatic system, offers two distinct reactive handles for subsequent cross-coupling reactions, allowing for the sequential and controlled construction of complex molecular architectures.

The primary challenge in synthesizing 1-(2-Bromo-5-chlorophenyl)pyrrolidine lies in the formation of the C-N bond between the aromatic ring and the pyrrolidine nitrogen. A retrosynthetic analysis reveals that the most logical disconnection is at this C-N bond, leading to two readily available starting materials: a 1,2,4-tri-substituted benzene derivative and pyrrolidine.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward two principal forward-synthetic strategies: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Strategies

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions with broad functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction is arguably the most efficient and reliable method for synthesizing the target compound from an aryl halide and an amine.[3]

Causality and Experimental Choices:

-

Catalyst System: The reaction requires a palladium source (typically Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃) and a phosphine ligand. The ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior as they facilitate the rate-limiting reductive elimination step, leading to higher yields.[4]

-

Base: A strong, non-nucleophilic base is essential for the catalytic cycle to proceed. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine or the amine-palladium complex, making the nitrogen more nucleophilic and regenerating the active catalyst.[4]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be meticulously assembled and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[5]

The catalytic cycle for this transformation is a well-established process involving oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)